Erlotinib D6 chemical properties and structure
Erlotinib D6 chemical properties and structure
An In-Depth Technical Guide to Erlotinib-D6: Chemical Properties and Structure
Introduction
Erlotinib-D6 is the deuterated form of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[][2] As a stable isotope-labeled internal standard, Erlotinib-D6 is crucial for the accurate quantification of Erlotinib in biological matrices during pharmacokinetic studies and therapeutic drug monitoring, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical properties, structure, relevant experimental protocols, and the signaling pathway associated with Erlotinib's mechanism of action.
Chemical Properties
Erlotinib-D6 is a synthetic, isotopically labeled compound where six hydrogen atoms on the two methoxyethoxy side chains have been replaced with deuterium.[2][3] This substitution results in a higher molecular weight compared to the parent compound, Erlotinib, which allows for its differentiation in mass spectrometry-based assays. The key chemical and physical properties are summarized below.
| Property | Value (Erlotinib-D6 Free Base) | Value (Erlotinib-D6 Hydrochloride) |
| Synonyms | OSI-774 D6, NSC 718781 D6, CP-358774 D6[4][5] | Erlotinib bis-methoxy-d6 hydrochloride[6] |
| Molecular Formula | C₂₂H₁₇D₆N₃O₄[5] | C₂₂H₁₈D₆ClN₃O₄[7][8][9] |
| Molecular Weight | 399.47 g/mol [4][5] | 435.93 g/mol [7][8][10] |
| CAS Number | 1034651-23-4[4][5] | 1189953-78-3[7][10] |
| Appearance | Off-White Solid[9] | Not specified |
| Purity | >95% (HPLC)[10], ≥99% deuterated forms (d1-d6) | Not specified |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] | 2-8°C Refrigerator[9] |
| IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine[11] | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride[10][12] |
| SMILES | Not provided in search results | C#CC1=CC(NC2=NC=NC3=CC(OCCOC([2H])([2H])[2H])=C(OCCOC([2H])([2H])[2H])C=C32)=CC=C1.Cl |
Chemical Structure
Erlotinib-D6 is structurally identical to Erlotinib, with the exception of the isotopic labeling. The core structure is a quinazoline ring system, which is substituted at the 4-position with an aminophenylacetylene group. This specific moiety is crucial for its binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. The deuteration occurs on the terminal methyl groups of the two methoxyethoxy side chains attached at the 6- and 7-positions of the quinazoline ring.
Experimental Protocols
Synthesis of Erlotinib Derivatives
The synthesis of Erlotinib and its derivatives typically involves multi-step chemical reactions. A common approach starts from 3,4-dihydroxy benzoic acid or a similar precursor.[13][14] The synthesis can be broadly outlined as follows:
-
O-alkylation: The hydroxyl groups of the starting material are alkylated to introduce the methoxyethoxy side chains.[14]
-
Nitration: A nitro group is introduced into the benzene ring.[15]
-
Reduction: The nitro group is reduced to an amino group. An improved method uses ammonium formate as a hydrogen donor with a palladium/charcoal catalyst, which is safer than using high-pressure hydrogen gas.[13][14]
-
Cyclization: The intermediate is treated with formamide to form the quinazolinone ring system.[15]
-
Chlorination: The hydroxyl group on the quinazolinone ring is replaced with a chlorine atom, often using an agent like thionyl chloride or phosphorus oxychloride, to create a reactive intermediate.[15][16]
-
Nucleophilic Substitution: The final step involves the reaction of the chlorinated quinazoline with 3-ethynylaniline (also known as 3-aminophenylacetylene) in a solvent like isopropanol to yield the final Erlotinib product.[16]
For Erlotinib-D6, deuterated reagents would be used during the O-alkylation step to introduce the labeled methoxyethoxy groups.
Caption: Generalized synthetic workflow for Erlotinib-D6.
Quantification by LC-MS/MS
Erlotinib-D6 is primarily used as an internal standard for the quantification of Erlotinib in biological samples like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a common application.
Sample Preparation:
-
A small volume of plasma (e.g., 50 µL) is aliquoted.
-
A protein precipitation step is performed by adding a cold organic solvent, such as methanol, which contains a known concentration of the internal standard (Erlotinib-D6).
-
The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 g) to pellet the precipitated proteins.
-
The supernatant, containing Erlotinib and Erlotinib-D6, is transferred and may be diluted with a buffer like ammonium acetate before injection into the LC-MS/MS system.
Chromatographic Separation:
-
The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
Mass Spectrometric Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ion transitions for both Erlotinib and Erlotinib-D6. The concentration of Erlotinib in the sample is determined by comparing its peak area ratio to that of the known concentration of the Erlotinib-D6 internal standard.
Caption: Experimental workflow for LC-MS/MS quantification.
Mechanism of Action and Signaling Pathway
Erlotinib is a reversible, first-generation EGFR tyrosine kinase inhibitor.[][17] It functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.[18][19] This action prevents the autophosphorylation of the receptor, which is a critical step for its activation after binding to ligands like epidermal growth factor (EGF).[19]
By inhibiting EGFR phosphorylation, Erlotinib blocks the downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival.[17][18] The two primary pathways affected are:
-
Ras/Raf/MEK/ERK Pathway: This pathway is heavily involved in cell proliferation and differentiation.[18][19]
-
PI3K/Akt Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis (programmed cell death).[18][19]
The ultimate effect of blocking these pathways is the induction of cell cycle arrest and apoptosis in cancer cells that overexpress or have activating mutations in EGFR.[][17]
Caption: Erlotinib's inhibition of the EGFR signaling pathway.
References
- 2. Erlotinib D6 HCl | 1189953-78-3 [chemicalbook.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Erlotinib-d6 | TargetMol [targetmol.com]
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- 6. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Erlotinib-D6 - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Erlotinib-d6 Hydrochloride | LGC Standards [lgcstandards.com]
- 11. Erlotinib D6 | C22H23N3O4 | CID 24825688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Erlotinib-d6 Hydrochloride | C22H24ClN3O4 | CID 46781490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjs.ac.vn [vjs.ac.vn]
- 16. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. SMPDB [smpdb.ca]
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